2,3-dichloroaniline;N,N-dimethylformamide

Description

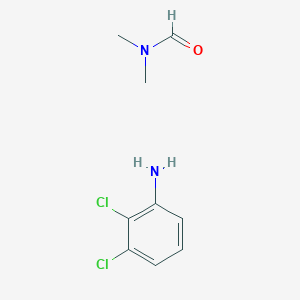

2,3-Dichloroaniline (2,3-DCA) is an aromatic amine with the molecular formula C₆H₅Cl₂N, characterized by two chlorine atoms substituted at the 2- and 3-positions of the aniline ring. It is a light-to-dark brown liquid (melting point: 20–25°C) and serves as a critical intermediate in synthesizing dyes, pigments, flame retardants, and agrochemicals . Its applications extend to pharmaceuticals and polymer auxiliaries .

N,N-Dimethylformamide (DMF) is a polar aprotic solvent with the formula (CH₃)₂NC(O)H. It is widely used in chemical synthesis, particularly in reactions requiring high solvation power. For example, it facilitates crystal growth in mixtures with dichloromethane (DCM) . However, this article focuses primarily on 2,3-DCA due to the extensive comparative data available for dichloroaniline isomers.

Properties

CAS No. |

676328-10-2 |

|---|---|

Molecular Formula |

C9H12Cl2N2O |

Molecular Weight |

235.11 g/mol |

IUPAC Name |

2,3-dichloroaniline;N,N-dimethylformamide |

InChI |

InChI=1S/C6H5Cl2N.C3H7NO/c7-4-2-1-3-5(9)6(4)8;1-4(2)3-5/h1-3H,9H2;3H,1-2H3 |

InChI Key |

JVXGXCYQBFKUMO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=O.C1=CC(=C(C(=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 2,3-Dichloronitrobenzene

The most widely reported method involves reducing 2,3-dichloronitrobenzene to 2,3-dichloroaniline using hydrogen gas in the presence of catalysts. Key parameters include:

Mechanism :

$$ \text{2,3-Cl}2\text{C}6\text{H}3\text{NO}2 + 3\text{H}2 \xrightarrow{\text{catalyst}} \text{2,3-Cl}2\text{C}6\text{H}3\text{NH}2 + 2\text{H}2\text{O} $$

Hydrogenation proceeds via sequential nitro group reduction, with catalyst choice critically influencing selectivity and side reactions.

Multi-Step Halogenation of Aniline Derivatives

Alternative routes involve halogenation of substituted anilines. For example, 2,6-dichloro-3-methylaniline is synthesized via bromination and chlorination of acetanilide derivatives:

Bromination :

$$ \text{CH}3\text{CO-NH-C}6\text{H}4\text{-CH}3 + \text{Br}2 \rightarrow \text{CH}3\text{CO-NH-C}6\text{H}2\text{Br-CH}_3 $$

Bromine chloride (BrCl) in acetic acid at 20°C achieves regioselective bromination.Chlorination :

$$ \text{CH}3\text{CO-NH-C}6\text{H}2\text{Br-CH}3 + \text{Cl}2 \rightarrow \text{CH}3\text{CO-NH-C}6\text{HCl}2\text{-CH}_3 $$

Chlorine gas in acetic acid at 30°C introduces chloro substituents.Hydrolysis :

Acidic or basic hydrolysis removes the acetyl protecting group, yielding 2,3-dichloroaniline derivatives.

Challenges :

- Over-chlorination requires precise stoichiometry.

- Corrosive reagents (e.g., Cl₂, HBr) necessitate specialized equipment.

Microflow Synthesis

Recent advancements employ microflow reactors to enhance reaction control. For example, 2,3-dichlorophenylpiperazine synthesis uses:

- Reactants : 2,3-dichloroaniline and bis(2-chloroethyl)amine.

- Conditions : Ethanol solvent, 20 bar pressure, 150°C.

- Advantages : Improved heat transfer, reduced side reactions, and scalability.

Preparation Methods of N,N-Dimethylformamide (DMF)

Direct Carbonylation of Dimethylamine

The predominant industrial method involves reacting dimethylamine with carbon monoxide (CO):

$$ (\text{CH}3)2\text{NH} + \text{CO} \xrightarrow{\text{NaOCH}3} \text{HCON}(\text{CH}3)_2 $$

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Sodium methoxide (NaOCH₃) | 85–90% | |

| Temperature | 110–150°C | – | |

| Pressure | 2–5 MPa | – |

Process Details :

Indirect Methyl Formate Route

This two-step method avoids high-pressure CO handling:

Alternative Methods

CO₂ Hydrogenation :

$$ (\text{CH}3)2\text{NH} + \text{CO}2 + \text{H}2 \xrightarrow{\text{Ru catalysts}} \text{HCON}(\text{CH}3)2 + \text{H}_2\text{O} $$

Emerging as a sustainable route but limited by lower yields (70–75%).Solvent Recycling :

Patent CN1011308B highlights solvent recovery in dichloroamine syntheses, reducing DMF waste.

Comparative Analysis of Methods

2,3-Dichloroaniline Synthesis

| Method | Advantages | Limitations | Industrial Relevance |

|---|---|---|---|

| Catalytic Hydrogenation | High yield, scalability | High-pressure equipment | Widely used |

| Halogenation | Regioselective | Corrosive reagents | Niche applications |

| Microflow | Enhanced control, reduced waste | High initial investment | Emerging |

DMF Synthesis

| Method | Advantages | Limitations | Industrial Relevance |

|---|---|---|---|

| Direct Carbonylation | High efficiency | CO handling risks | Dominant method |

| Methyl Formate | Safer, recyclable methanol | Additional synthesis step | Common |

| CO₂ Hydrogenation | Sustainable | Lower yields | Under development |

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form 2,3-dichlorobenzene.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

N,N-Dimethylformamide, on the other hand, is known for its role as a solvent and reagent in various organic reactions. It can act as a catalyst and stabilizer in certain reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Nitro compounds.

Reduction: Dichlorobenzene.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloroaniline is used in the production of dyes, pigments, and optical brighteners. It also serves as a flame retardant for polymers and is involved in the manufacturing of growth regulators and polymer auxiliaries .

N,N-Dimethylformamide is extensively used as a solvent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers. It also plays a role in the synthesis of heterocyclic compounds and as a reagent in various chemical transformations .

Mechanism of Action

2,3-Dichloroaniline exerts its effects primarily through its interactions with nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, resulting in the formation of various substituted products .

N,N-Dimethylformamide acts as a solvent, stabilizer, and catalyst in chemical reactions. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison of 2,3-Dichloroaniline with Similar Dichloroaniline Isomers

Dichloroanilines (DCAs) share the molecular formula C₆H₅Cl₂N but differ in chlorine substitution patterns, leading to distinct physicochemical properties, toxicities, and applications. Below is a comparative analysis of 2,3-DCA with 3,4-DCA, 3,5-DCA, and 2,4-DCA.

Table 1: Key Properties of Dichloroaniline Isomers

Key Findings:

Structural Influence on Toxicity :

- 2,3-DCA exhibits the highest acute toxicity to aquatic organisms (96h LC₅₀ = 0.49 mg/L in zebrafish), likely due to steric effects enhancing bioavailability .

- 3,4-DCA and 2,4-DCA are less toxic but still pose significant environmental risks due to their roles as pesticide metabolites .

Degradation Mechanisms: Microbial degradation pathways vary: 2,3-DCA is metabolized via dichloroaminophenol by Bacillus megaterium, while 3,4-DCA forms dichloroacetanilide . 2,4-DCA’s recalcitrance in QuEChERS extraction (70% recovery) highlights its environmental persistence .

Industrial Applications: 2,3-DCA is prioritized for non-agrochemical uses (e.g., dyes), whereas 3,4-DCA and 3,5-DCA dominate herbicide synthesis .

Role of N,N-Dimethylformamide (DMF) in Dichloroaniline Chemistry

DMF is a critical solvent in synthesizing dichloroaniline derivatives. For example, it enables crystal growth of 2,3-DCA-containing compounds when mixed with dichloromethane (1:1 v/v) . Its high polarity stabilizes intermediates in Michael addition reactions, such as those involving acrylamide and dichloroanilines .

Biological Activity

2,3-Dichloroaniline (2,3-DCA) is an aromatic amine that has garnered attention due to its potential biological activities and toxicological implications. When combined with N,N-dimethylformamide (DMF), a widely used solvent in the chemical industry, the resulting compound exhibits unique properties worth investigating. This article explores the biological activity of 2,3-DCA and DMF, focusing on their toxicological effects, mechanisms of action, and relevant case studies.

Molecular Structure

- 2,3-Dichloroaniline :

- Molecular Formula: C6H4Cl2N

- Molecular Weight: 163.01 g/mol

- N,N-Dimethylformamide :

- Molecular Formula: C3H7NO

- Molecular Weight: 73.09 g/mol

- Combination :

- Molecular Formula: C9H12Cl2N2O

- Molecular Weight: 235.11 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | Amber to brown crystalline solid |

| Solubility | Insoluble in water |

| Boiling Point | 153 °C (DMF) |

N,N-Dimethylformamide (DMF)

DMF is primarily known for its hepatotoxic effects. A notable case study reported acute hepatic failure in a patient following high-level exposure to DMF via inhalation and skin absorption. The patient exhibited symptoms such as jaundice and abdominal distention, ultimately recovering after intensive medical intervention including artificial liver support therapy .

Key Findings from Toxicological Studies on DMF :

- Liver Injury : Evidence of hepatocellular injury noted as early as day 4 in animal studies exposed to high concentrations of DMF .

- Chronic Exposure Risks : Long-term exposure can lead to hepatitis, fibrosis, cirrhosis, and potentially cancer .

Biological Activity of 2,3-Dichloroaniline

Research indicates that 2,3-DCA can cause developmental toxicity in aquatic organisms. In a study involving zebrafish embryos and larvae, exposure to 2,3-DCA resulted in significant morphological deformations and impaired locomotor activity at concentrations as low as 0.25 mg/l .

The biological activity of these compounds can be attributed to several mechanisms:

- Reactive Metabolites : Both DMF and 2,3-DCA can form reactive metabolites that interact with cellular macromolecules leading to toxicity.

- Oxidative Stress : These compounds may induce oxidative stress responses in cells, contributing to cellular damage.

- Disruption of Cellular Functions : DMF has been shown to interfere with liver function by altering enzyme activities related to detoxification processes .

Case Study of DMF-Induced Hepatic Failure

A case report highlighted a patient who developed acute hepatic failure after exposure to high levels of DMF. The treatment involved:

- Daily intravenous infusions of hepatoprotective agents.

- Use of artificial liver support systems.

- Monitoring liver function closely throughout the recovery process.

This case emphasizes the severe risks associated with DMF exposure and the importance of prompt medical intervention .

Ecotoxicological Impact of 2,3-Dichloroaniline

In ecotoxicology studies focusing on zebrafish:

- Morphological deformations were observed at concentrations ≥0.25 mg/l.

- Locomotor activity was significantly impaired at concentrations ≥0.5 mg/l.

- The study concluded that both deformations and Hsp70 stress responses serve as sensitive biomarkers for assessing the impact of environmental pollutants like 2,3-DCA on aquatic life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.